2-Amino-1H-purin-6(7H)-one sulfate
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Overview
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Synthesis Analysis
The synthesis of such a compound would likely involve complex organic chemistry techniques. Typically, purine derivatives are synthesized through multi-step processes that involve the formation of the purine ring system and subsequent functionalization .Molecular Structure Analysis
The molecular structure of a purine derivative like “2-Amino-1H-purin-6(7H)-one sulfate” would consist of a purine core, which is a two-ring system composed of a six-membered pyrimidine ring fused to a five-membered imidazole ring .Chemical Reactions Analysis
Purine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, elimination, and addition reactions, depending on the substituents present on the purine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a purine derivative like “2-Amino-1H-purin-6(7H)-one sulfate” would depend on its specific structure. Factors that could influence these properties include the nature and position of the substituents on the purine ring .Scientific Research Applications
Sulfate Assimilation in Plants
Sulfate assimilation is a crucial biochemical pathway where inorganic sulfate is converted into organic forms, primarily in plants, prokaryotes, and fungi. This conversion is vital for synthesizing essential sulfur-containing amino acids like cysteine and homocysteine. The process is highly regulated and varies across different plant species. Recent studies, particularly in Arabidopsis thaliana, have shed light on the molecular regulation of this pathway, emphasizing the role of sulfate, nitrate, and carbon assimilations in coordination. These insights contribute significantly to understanding sulfur nutrition in plants and its regulation, which has broad implications for agricultural science and plant physiology (Kopriva, 2006).
Antioxidant Role of Sulfur-containing Amino Acids
Sulfur-containing amino acids, such as methionine, cysteine, and taurine, play a critical role in cellular antioxidant systems. These amino acids are involved in the synthesis of glutathione, a major intracellular antioxidant. Their sulfation enhances their ability to scavenge free radicals and protect against oxidative stress. Additionally, sulfur-containing ligands have shown potential in chelating toxic metal ions, highlighting their importance in detoxification processes and their therapeutic potential in managing oxidative stress-induced conditions (Čolović et al., 2018).
Sulfated Polysaccharides and Their Bioactivities
Sulfated modification of polysaccharides, derived from natural sources like plants and fungi, has been recognized for its ability to significantly enhance bioactivities and even introduce new functionalities. These modifications have led to the development of sulfated polysaccharides with potent antioxidant, anticancer, immunoregulatory, and anticoagulant activities. Such advancements not only offer insights into the structural and functional diversity of these biomolecules but also open up new avenues for their application in pharmaceuticals and nutraceuticals (Wang et al., 2018).
Protein Post-Translational Modification via Sulfation
Protein tyrosine sulfation (PTS) is a crucial post-translational modification affecting various proteins and peptides. This modification involves the transfer of sulfate from 3'-phosphoadenosine-5'-phosphosulfate to tyrosine residues, influencing protein-protein interactions and biochemical reactions. Understanding the biochemical properties and mechanisms of tyrosylprotein sulfotransferase (TPST), the enzyme responsible for PTS, is fundamental for exploring the function of PTS in physiological conditions and its association with diseases (Yang et al., 2015).
Safety And Hazards
Future Directions
The study of purine derivatives is a vibrant field of research, with potential applications in areas such as medicinal chemistry, drug discovery, and biochemistry . Future research could involve the synthesis and study of new purine derivatives, including “2-Amino-1H-purin-6(7H)-one sulfate”, to explore their potential biological activities and applications.
properties
IUPAC Name |
2-amino-1,7-dihydropurin-6-one;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O.H2O4S/c6-5-9-3-2(4(11)10-5)7-1-8-3;1-5(2,3)4/h1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGHRYWZFHJXFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1H-purin-6(7H)-one sulfate | |
CAS RN |
10333-92-3 |
Source
|
Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10333-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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